molecular formula C11H16ClN3O3 B5242943 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B5242943
M. Wt: 273.71 g/mol
InChI Key: DAVRYBDIZYBJOI-UHFFFAOYSA-N
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Description

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol is a chemical compound that features a complex structure with both chloro and nitro functional groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitroaniline with an appropriate alkylating agent to introduce the ethylamino group. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It is used in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Shares the chloro and nitro functional groups but lacks the ethylamino and propanol groups.

    4-Nitrophenol: Contains the nitro group but lacks the chloro and amino groups.

    2-Chloroaniline: Contains the chloro group but lacks the nitro and amino groups.

Uniqueness

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses.

Properties

IUPAC Name

1-[2-(2-chloro-4-nitroanilino)ethylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-8(16)7-13-4-5-14-11-3-2-9(15(17)18)6-10(11)12/h2-3,6,8,13-14,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRYBDIZYBJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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